

## Comparative Safety and Toxicity Profile of CMX-2043 and Alpha-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Rengynic acid |           |
| Cat. No.:            | B2810571      | Get Quote |

Note to the Reader: Publicly available information on the safety and toxicity profile of "Rengynic acid" could not be found. Therefore, this guide uses CMX-2043, a novel cytoprotective agent, as an illustrative example to fulfill the prompt's requirements for a comparative safety analysis. CMX-2043 is compared with its parent compound, Alpha-Lipoic Acid (ALA), a well-characterized antioxidant.

This guide provides a comparative overview of the non-clinical and clinical safety profiles of CMX-2043 and Alpha-Lipoic Acid (ALA) for researchers, scientists, and drug development professionals. CMX-2043 is an analogue of ALA developed to reduce cellular injury and organ damage associated with ischaemia-reperfusion injury (IRI).[1][2] ALA itself is a naturally occurring compound with potent antioxidant properties.[3][4]

## **Quantitative Safety Data Summary**

The following tables summarize key quantitative data from preclinical and clinical safety studies of CMX-2043 and ALA.

Table 1: General Toxicity



| Parameter                   | CMX-2043      | Alpha-Lipoic Acid<br>(ALA)        | Source(s) |
|-----------------------------|---------------|-----------------------------------|-----------|
| LD50 (Oral, Rat)            | Not Performed | >2000 mg/kg                       | [5][6]    |
| NOAEL (IV, Rat)             | 30 mg/kg      | Not Available                     | [1][7]    |
| NOAEL (Oral, Rat)           | Not Available | 61.9 mg/kg/day (4-<br>week study) | [5][6]    |
| 60 mg/kg/day (2-year study) | [8]           |                                   |           |
| NOAEL (IV, Dog)             | >10 mg/kg     | Not Available                     | [1][7]    |

NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%

Table 2: Genotoxicity

| Assay                                        | CMX-2043 | Alpha-Lipoic Acid<br>(ALA) | Source(s) |
|----------------------------------------------|----------|----------------------------|-----------|
| Ames Test                                    | Negative | Negative                   | [1][5][6] |
| Micronucleus Assay<br>(in vivo)              | Negative | Negative                   | [1][5][6] |
| Chromosomal Aberration (in vitro, CHO cells) | Negative | Not Available              | [1][7]    |

CHO: Chinese Hamster Ovary

Table 3: Clinical Safety (Phase 1)



| Parameter                        | CMX-2043                                      | Alpha-Lipoic Acid<br>(ALA)                                        | Source(s)  |
|----------------------------------|-----------------------------------------------|-------------------------------------------------------------------|------------|
| Dose Range                       | 20, 60, 150, 300 mg<br>(single IV doses)      | 600-1800 mg/day<br>(oral)                                         | [1][9]     |
| Serious Adverse<br>Events (SAEs) | None Reported                                 | Not typically<br>associated with<br>standard doses                | [1][7][10] |
| Common Adverse<br>Events         | No dose-related<br>adverse events<br>reported | Nausea, vomiting,<br>dizziness, cutaneous<br>rash at higher doses | [1][11]    |

# Experimental Protocols Bacterial Reverse Mutation Assay (Ames Test) for CMX2043

This protocol is based on the methodology used to assess the mutagenic potential of CMX-2043.[1]

Objective: To evaluate the potential of CMX-2043 to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

#### Materials:

- Salmonella typhimurium tester strains: TA98, TA100, TA1535, TA1537
- Escherichia coli tester strain: WP2uvrA
- CMX-2043 (concentrations: 0, 313, 625, 1250, 2500, and 5000 μ g/plate )
- · S9 mix (for metabolic activation) and phosphate buffer
- Molten top agar
- Minimal glucose agar plates



#### Procedure:

- Suspensions of the bacterial tester strains are prepared.
- The bacterial suspension is incubated with CMX-2043 at the specified concentrations for 20 minutes at 37°C, both with and without S9 mix. A vehicle control is run in parallel.
- Following incubation, molten top agar is added to the culture tubes.
- The contents are thoroughly mixed and poured onto the surface of minimal glucose agar plates.
- The plates are inverted and incubated at approximately 37°C for 48-72 hours.
- After the incubation period, the number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control suggests mutagenic potential.[12][13]

Results for CMX-2043: CMX-2043 was found to be non-mutagenic in the Ames assay up to a concentration of 5000  $\mu$  g/plate .[1]

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Preclinical to clinical safety assessment workflow for CMX-2043.





Click to download full resolution via product page

Caption: Experimental workflow for the Ames Test.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pre-clinical and Clinical Safety Studies of CMX-2043: A Cytoprotective Lipoic Acid Analogue for Ischaemia—Reperfusion Injury PMC [pmc.ncbi.nlm.nih.gov]
- 2. CMX-2043 by Ischemix for Traumatic Brain Injury: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Therapeutic applications of alpha-lipoic acid: A review of clinical and preclinical evidence (1998-2024) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Safety evaluation of alpha-lipoic acid (ALA) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical and Clinical Safety Studies of CMX-2043: a cytoprotective lipoic acid analogue for ischaemia-reperfusion injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term safety of alpha-lipoic acid (ALA) consumption: A 2-year study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits PMC [pmc.ncbi.nlm.nih.gov]
- 10. mtec-sc.org [mtec-sc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. criver.com [criver.com]
- To cite this document: BenchChem. [Comparative Safety and Toxicity Profile of CMX-2043 and Alpha-Lipoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2810571#validating-the-safety-and-toxicity-profile-of-rengynic-acid]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com